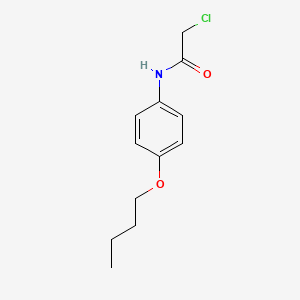

N-(4-butoxyphenyl)-2-chloroacetamide

Description

N-(4-Butoxyphenyl)-2-chloroacetamide is an acetamide derivative characterized by a 4-butoxyphenyl group attached to the nitrogen atom of a 2-chloroacetamide backbone. This compound belongs to a broader class of chloroacetamides, which are widely studied for their pharmacological and agrochemical applications.

Properties

IUPAC Name |

N-(4-butoxyphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-2-3-8-16-11-6-4-10(5-7-11)14-12(15)9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHCGDPOENMRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304400 | |

| Record name | N-(4-butoxyphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41240-84-0 | |

| Record name | 41240-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-butoxyphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-butoxyphenyl)-2-chloroacetamide can be synthesized through a nucleophilic substitution reaction. The starting material, N-(4-hydroxyphenyl)acetamide, is reacted with 1-bromobutane in the presence of sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is replaced by a butoxy group, forming N-(4-butoxyphenyl)acetamide. This intermediate is then chlorinated using thionyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Purification steps such as distillation, recrystallization, and filtration are employed to obtain the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-2-chloroacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of N-(4-butoxyphenyl)-2-aminoacetamide or N-(4-butoxyphenyl)-2-thioacetamide.

Oxidation: Formation of 4-butoxybenzaldehyde or 4-butoxybenzoic acid.

Reduction: Formation of N-(4-butoxyphenyl)ethylamine.

Scientific Research Applications

N-(4-butoxyphenyl)-2-chloroacetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to known pharmacophores.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Chloroacetamide derivatives exhibit diverse biological and chemical properties depending on substituents on the phenyl ring and acetamide side chain. Below is a detailed comparison with key analogs:

Pharmacological Profiles

Physicochemical and Structural Comparisons

Crystallography :

- N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide : Exhibits planar amide geometry with intramolecular N-H···O hydrogen bonding. Chlorine atoms participate in C-H···Cl interactions, contributing to layered crystal packing .

- N-(2,4,5-Trichlorophenyl)-2-chloroacetamide : Chlorine substituents increase molecular rigidity, with Cl···Cl van der Waals contacts (3.45 Å) stabilizing the lattice .

- Synthetic Routes: Common Method: Chloroacetylation of anilines using chloroacetyl chloride in polar solvents (e.g., ethanol, DMF) . Divergent Pathways: Thiazole and oxadiazole derivatives are synthesized via cyclocondensation reactions, leveraging the reactivity of the chloroacetamide group .

Key Research Findings and Implications

Halogenation Enhances Bioactivity : Bromine and chlorine substituents improve antimicrobial and antifungal efficacy by increasing electrophilicity and membrane interaction .

Steric Effects : Bulky groups (e.g., butoxy) may reduce reactivity but improve pharmacokinetic properties like solubility and half-life .

Crystal Engineering : Chlorine atoms play dual roles in biological activity and solid-state stabilization, guiding the design of stable formulations .

Biological Activity

N-(4-butoxyphenyl)-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article details its synthesis, biological activity, mechanisms of action, and comparative analysis with related compounds.

This compound can be synthesized through a nucleophilic substitution reaction involving N-(4-hydroxyphenyl)acetamide and 1-bromobutane, followed by chlorination with thionyl chloride. The overall reaction can be summarized as follows:

-

Formation of N-(4-butoxyphenyl)acetamide :

-

Chlorination :

The compound features a chloro group that enhances its reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 512 µg/mL against Klebsiella pneumoniae, indicating potent antibacterial properties compared to related compounds that lacked the chloro substituent .

- Mechanism of Action : The compound acts by inhibiting penicillin-binding proteins (PBPs), essential for bacterial cell wall synthesis, leading to cell lysis and death .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : It has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, with specific derivatives demonstrating enhanced activity .

- Molecular Docking Studies : These studies suggest that the compound interacts effectively with cancer cell receptors, potentially blocking pathways critical for tumor growth .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Antimicrobial Activity (MIC) | Anticancer Activity |

|---|---|---|---|

| This compound | Contains butoxy and chloro groups | 512 µg/mL | Effective against MCF7 |

| N-(4-hydroxyphenyl)-2-chloroacetamide | Hydroxy group instead of butoxy | Less reactive | Moderate |

| N-(4-methoxyphenyl)-2-chloroacetamide | Methoxy group influences electronic properties | Variable | Limited |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of chloroacetamides, including this compound. Results indicated that the presence of the chloro group significantly enhanced antimicrobial effectiveness against several pathogens .

- Anticancer Screening : Another research focused on the anticancer properties of substituted chloroacetamides, highlighting that derivatives closely related to this compound exhibited strong cytotoxic effects on cancer cell lines, particularly MCF7 .

- Molecular Docking Insights : Molecular docking simulations revealed that this compound binds effectively to target proteins involved in cancer progression, suggesting its potential as a lead compound in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.